

An In-depth Technical Guide to VH032-Based VHL Ligands

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Compound of Interest

Compound Name: (S,R,S)-AHPC-CO-C-Cyclohexene-Bpin
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Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, enabling the pharmacological knockdown of proteins previously considered "undruggable."^[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.^{[2][3][4]} The von Hippel-Lindau (VHL) E3 ligase is a frequently exploited component of the ubiquitin-proteasome system in PROTAC design.^{[5][6]} Central to the development of VHL-recruiting PROTACs is the potent and selective small molecule ligand, VH032.^{[1][7]}

VH032 functions as a competitive inhibitor of the protein-protein interaction (PPI) between VHL and the Hypoxia-Inducible Factor 1 α (HIF-1 α).^{[1][8]} It effectively mimics the hydroxylated proline residue of HIF-1 α , occupying its binding pocket on VHL.^[8] This high-affinity, non-covalent interaction is the cornerstone of its utility in PROTACs, where it serves as the "hitch" to engage the VHL E3 ligase.^{[1][8]} This guide provides a comprehensive technical overview of

VH032-based VHL ligands, including their binding characteristics, detailed experimental protocols for their evaluation, and the signaling pathways they modulate.

Quantitative Binding Affinity Data

The binding affinity of VH032 and its derivatives for the VHL complex (typically a ternary complex with Elongin B and Elongin C, denoted as VCB) is a critical parameter for its application in PROTACs. This interaction has been quantified using various biophysical techniques.

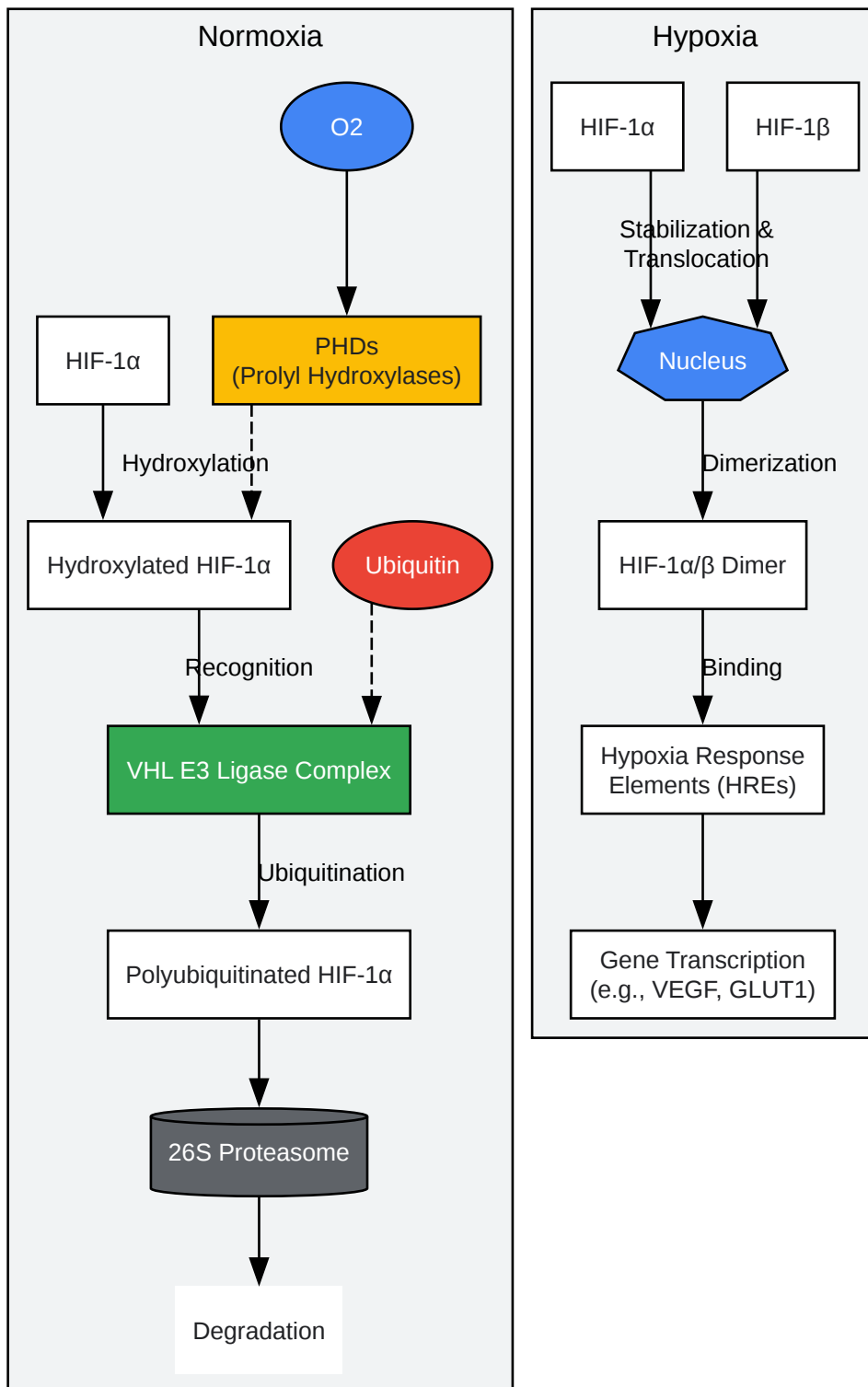
Compound/Complex	Method	Affinity Constant (Kd)	IC50	Reference
VH032	Isothermal Titration Calorimetry (ITC)	185 nM	[1][7][9]	
VH032	Fluorescence Polarization (FP) Assay	454 nM	[10]	
VH101		44 nM	[5]	
Me-VH032 (Inhibitor 39)	FP Assay	196 nM	[10]	
VH298		288.2 nM	[11]	
MZ1 (PROTAC)		226.2 nM	[11]	
BODIPY FL VH032	Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET)	~3.0 nM	[12]	

Signaling Pathways

VHL-HIF-1 α Signaling Pathway

Under normal oxygen conditions (normoxia), the HIF-1 α transcription factor is hydroxylated on specific proline residues by prolyl hydroxylases (PHDs).[13][14] This post-translational modification allows for its recognition and binding by the VHL E3 ligase complex.[1][14] VHL, as part of the CRL2VHL complex, then polyubiquitinates HIF-1 α , marking it for degradation by the 26S proteasome.[2] This process keeps HIF-1 α levels low. In hypoxic conditions, PHDs are inactive, leading to the stabilization and accumulation of HIF-1 α , which then translocates to the nucleus, dimerizes with HIF-1 β , and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[14][15][16]

VHL-HIF-1 α Signaling Pathway

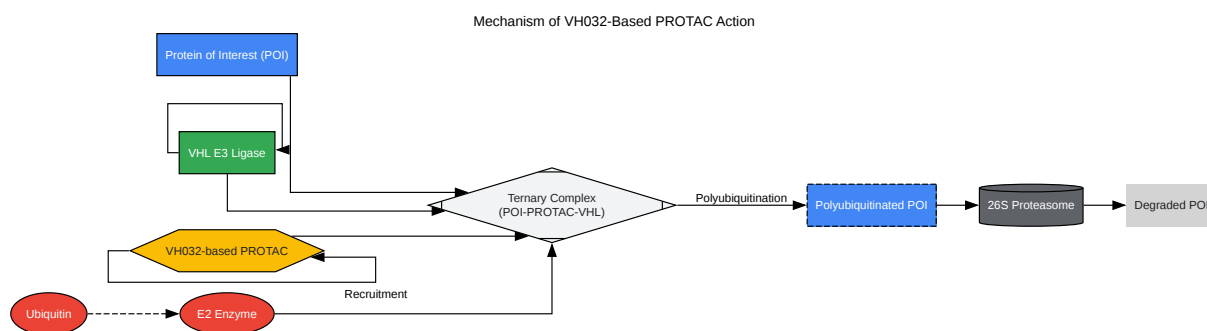


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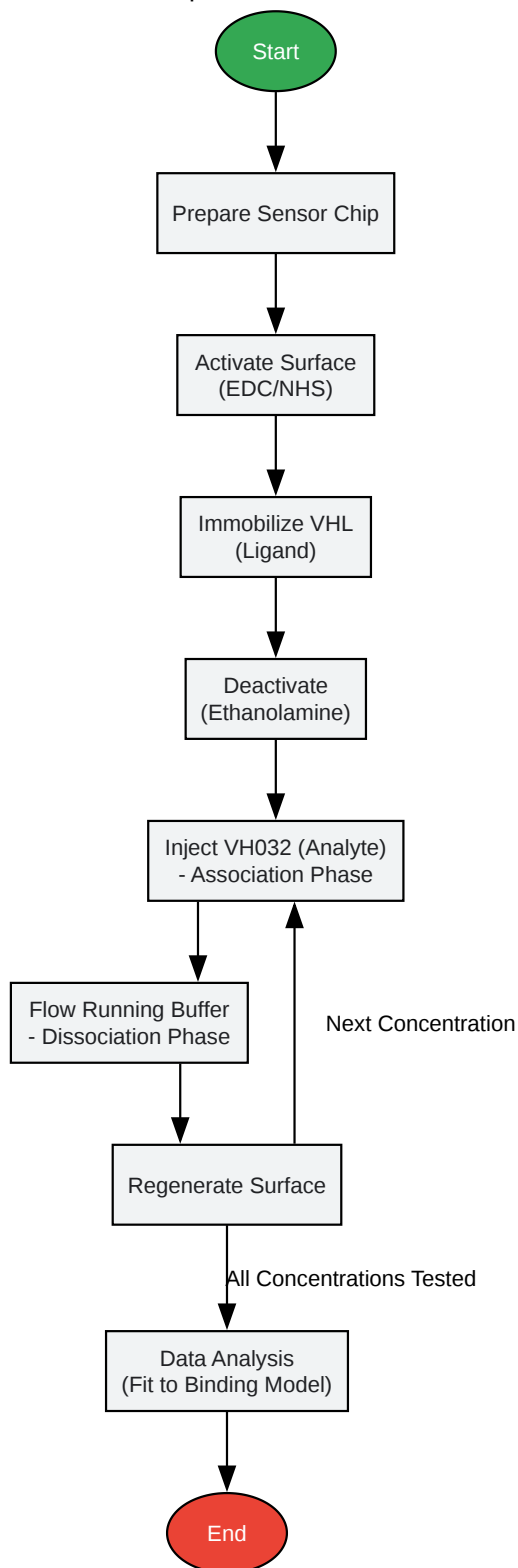
Caption: The VHL-HIF-1 α signaling pathway under normoxic and hypoxic conditions.

Mechanism of Action for VH032-Based PROTACs

VH032-based PROTACs hijack the VHL-mediated ubiquitination pathway to induce the degradation of a specific target protein.[1] The PROTAC simultaneously binds to the VHL E3 ligase (via the VH032 moiety) and the protein of interest (POI) via a separate ligand, forming a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.[2]



SPR Experimental Workflow



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